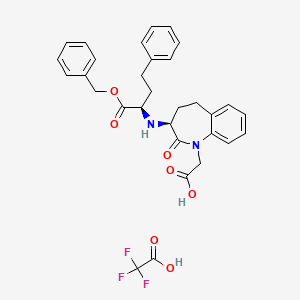

1'-epi-Benazeprilat Benzyl Ester Analogue, Trifluoroacetic Acid Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1'-Epi-benazeprilat benzyl ester analogue, trifluoroacetic acid salt (1'-epi-BBA-TFA) is a synthetic compound that has been gaining traction in the scientific community due to its unique properties and potential applications. 1'-epi-BBA-TFA is a derivative of benazeprilat, an ACE inhibitor that is commonly used in the treatment of hypertension and congestive heart failure. This compound has been extensively studied for its ability to modulate the activity of various enzymes, receptors, and transporters, as well as its potential to be used as a drug delivery vehicle.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reaction with Enzymes

- Synthesis with Trypsin: N α -Benzoyl-α-azaornithine phenyl ester, synthesized as the trifluoroacetate, demonstrates stability in aqueous solutions at low pH but decomposes at higher pH values. It inhibits trypsin and chymotrypsin by acylation at the active site (Gray & Parker, 1975).

New Synthesis Processes

- Benazepril Precursor Synthesis: A new synthesis process for the preparation of a benazepril precursor, 3-[(1-ethoxycarbonyl-3-phenylpropyl)-amino]-2, 3, 4, 5-tetrahydro-2-oxo-1H-1-benzazed pine 1-acetate tert butyl ester, was optimized with diastereomeric product separation and structural characterization (Hassan et al., 2007).

Structural Variations and Inhibitor Analysis

- Sialidase Inhibitors Synthesis: Various structural variations of N‐acetylneuraminic acid were synthesized, including derivatives that were studied as inhibitors of Vibrio cholerae sialidase (Schreiner et al., 1991).

Synthesis Techniques

Convertible Isocyanides in Synthesis

A novel synthesis of benazepril hydrochloride using Ugi three-component reaction was described, highlighting the key step of trifluoroacetic acid-mediated hydrolysis (Borase et al., 2021).

Asymmetric aza-Michael Reaction

A formal synthesis of benazepril hydrochloride was reported using an asymmetric aza-Michael addition as the key step (Yu et al., 2006).

Pharmacokinetics

- Disposition in Animals: The disposition of benazepril hydrochloride and benazeprilat was studied in various animals, focusing on absorption, distribution, kinetics, biotransformation, and excretion (Waldmeier & Schmid, 1989).

Molecular Interaction Studies

Interaction with Poly(gamma;‐benzyl L‐glutamate)

Electric dichroism studies showed the interaction of trifluoroacetic acid with poly(gamma;‐benzyl L‐glutamate), providing insights into molecular interactions (Milstien & Charney, 1970).

EPR Analysis in Oxidant Conditions

An electron paramagnetic resonance (EPR) analysis of α‐blocked pyrroles in the presence of Tl(III) trifluoroacetate as oxidant was conducted to study the stability of generated monomeric radical cations (Juliá et al., 2011).

Chemical Valorisation Studies

- Lactose Transformation into Carbocyclic Monosaccharide Analogues: A synthetic strategy was developed to transform lactose into carbocyclic monosaccharide analogues, providing a new method for chemical valorisation (Corsaro et al., 2003).

Eigenschaften

IUPAC Name |

2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O5.C2HF3O2/c32-27(33)19-31-26-14-8-7-13-23(26)16-18-24(28(31)34)30-25(17-15-21-9-3-1-4-10-21)29(35)36-20-22-11-5-2-6-12-22;3-2(4,5)1(6)7/h1-14,24-25,30H,15-20H2,(H,32,33);(H,6,7)/t24-,25+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWNIJYICLTHNX-CLSOAGJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31F3N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675668 |

Source

|

| Record name | [(3S)-3-{[(2R)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1356930-99-8 |

Source

|

| Record name | [(3S)-3-{[(2R)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

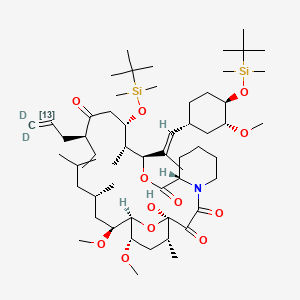

![(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B564992.png)

![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)

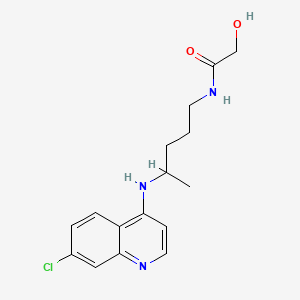

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)